2-Oxopropyl benzoate

描述

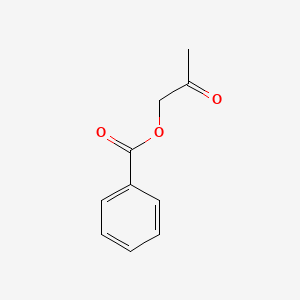

Structure

3D Structure

属性

IUPAC Name |

2-oxopropyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJANSRGIKCRCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216743 | |

| Record name | Benzoic acid, acetylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6656-60-6 | |

| Record name | 1-(Benzoyloxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, acetylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1-(benzoyloxy)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, acetylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIC ACID, ACETYLMETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP1T9NK84Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Oxopropyl Benzoate and Its Derivatives

Classical Esterification Routes for 2-Oxopropyl Benzoate (B1203000) Synthesis

Traditional synthesis of 2-oxopropyl benzoate often relies on esterification or substitution reactions. One prominent method involves the ruthenium-catalyzed addition of benzoic acid to propargylic alcohol. doi.org Another established route is the copper-catalyzed arylation of acetylacetone (B45752) with 2-bromobenzoic acid. orgsyn.org Furthermore, standard nucleophilic substitution, such as reacting a benzoate salt with an appropriate 3-carbon substrate like bromoacetone, represents a fundamental approach to forming the ester linkage.

The choice of catalyst is crucial for achieving high yields and selectivity in the synthesis of this compound.

Ruthenium Catalysts: A range of ruthenium complexes has been screened for the addition of benzoic acid to propargylic alcohol. doi.org These reactions, which can achieve nearly quantitative yields, demonstrate the efficacy of ruthenium systems in promoting the formation of β-oxo esters. mdpi.comdoi.org Kinetic studies have been performed to compare the performance of different ruthenium catalysts. doi.org

Copper Catalysts: The Hurtley reaction, a classical method, originally used copper powder for the condensation of β-dicarbonyl compounds with 2-bromobenzoic acid. orgsyn.org A more modern iteration of this method employs copper(I) bromide, which, in combination with sodium hydride as a base, provides high yields and simplifies product purification. orgsyn.org

Iodine-Based Catalysts: A potassium iodide (KI) catalyzed C–H functionalization of acetone (B3395972) with hetero-aromatic carboxylic acids has been developed. researchgate.net This method utilizes sodium chlorite (B76162) as an oxidant in a cascade reaction to produce 2-oxopropyl hetero-aromatic carboxylates in good to excellent yields. researchgate.net

Base Catalysis: In many substitution reactions, bases play a key role. Sodium carbonate has been used in dimethylformamide (DMF) for the reaction between benzoic acid and 2-bromo-1-phenylethanone to produce 2-oxo-2-phenylethyl benzoate. researchgate.net Triethylamine (B128534) is another common base used to facilitate reactions, for instance, in the synthesis of β-carbonyl selenide (B1212193) derivatives where it acts to form a necessary carbanion and neutralize hydrogen chloride byproduct. researchgate.net

Table 1: Catalyst Systems in the Synthesis of this compound and Analogues

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Ruthenium Complexes (e.g., 6a-h) | Benzoic acid, Propargylic alcohol | Addition | doi.org |

| Copper(I) bromide / Sodium hydride | 2-bromobenzoic acid, Acetylacetone | Arylation/Condensation | orgsyn.org |

| Potassium Iodide (KI) / NaClO₂ | Hetero-aromatic carboxylic acids, Acetone | C-H Functionalization | researchgate.net |

| Sodium Carbonate | Benzoic acid, 2-bromo-1-phenylethanone | Nucleophilic Substitution | researchgate.net |

| Triethylamine | 2-(chloroseleno)-benzoyl chloride, Acetone | Condensation | researchgate.net |

Optimizing reaction conditions such as temperature, solvent, and reaction time is essential for transitioning from laboratory-scale synthesis to industrial production.

For laboratory-scale synthesis, ruthenium-catalyzed reactions of benzoic acid and propargylic alcohol are typically conducted in toluene (B28343). doi.org The temperature is a critical factor; a study showed that while reactions at 70°C gave nearly quantitative yields, a drop to 50°C resulted in conversions of less than 33%. doi.org The synthesis of N-(3-Bromo-2-oxopropyl)benzamide, a related compound, is performed in anhydrous acetone or ethanol (B145695) at reflux temperatures (60–80°C), with reported yields between 70–85% after purification. vulcanchem.com

On an industrial scale, efficiency and scalability are paramount. This often involves moving from batch processing to continuous flow reactors. vulcanchem.com Solvent recovery, typically through distillation under reduced pressure, is a key consideration to improve cost-effectiveness and reduce environmental impact. vulcanchem.com Quality control is maintained through methods like HPLC analysis to ensure high purity (>98%) of the final product. vulcanchem.com

Table 2: Effect of Temperature on Yield in Ruthenium-Catalyzed Synthesis of this compound Reaction conditions: benzoic acid (1.0 mmol), propargylic alcohol (2.0 mmol), catalyst (0.01 mmol), 24 h, in toluene (1 mL). Yields determined by ¹H NMR spectroscopy.

| Catalyst | Yield at 50°C (%) | Yield at 60°C (%) | Yield at 70°C (%) |

|---|---|---|---|

| 6b | 22 | 75 | 99 |

| 6d | 21 | 80 | 99 |

| 6e | 31 | 93 | 99 |

| 6g | 27 | 94 | 99 |

| 6h | 28 | 91 | 99 |

Data sourced from Jeschke et al., 2015. doi.org

Multi-component Reaction Strategies Featuring this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, represent a highly efficient synthetic strategy. bas.bg

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly building molecular complexity. bas.bg A notable example involves a three-component reaction between this compound, 1,1,3,3-tetramethylbutyl isocyanide, and various aromatic acids. bas.bg This reaction proceeds smoothly at room temperature to generate fully substituted propane (B168953) dibenzoate derivatives in high yields (83-92%). bas.bg This type of reaction showcases the ability of the isocyanide to trap the intermediate formed between the acid and the keto-ester, leading to a complex amide product. bas.bg

The development of one-pot protocols is a central theme in modern organic synthesis. The aforementioned IMCR is an excellent example of a one-pot, three-component synthesis. bas.bg The procedure is operationally simple: the aromatic acid and this compound are stirred in water, and the isocyanide is added dropwise. bas.bg After stirring for 24 hours, the product is obtained by simply removing the solvent. bas.bg

Another approach involves a KI-catalyzed cascade reaction for synthesizing 2-oxopropyl hetero-aromatic carboxylates. researchgate.net This process combines the C-H functionalization of acetone and a subsequent nucleophilic substitution with a hetero-aromatic carboxylic acid in a single pot, yielding the desired products efficiently. researchgate.net

Green chemistry principles are increasingly integrated into synthetic design. The use of MCRs is inherently atom-economical, a core tenet of green chemistry. bas.bg

The three-component reaction featuring this compound is particularly noteworthy for its use of water as the reaction medium. bas.bg This provides a safe, environmentally friendly, and cost-effective alternative to traditional organic solvents. bas.bg Similarly, ruthenium-catalyzed additions of carboxylic acids to propargylic alcohols have been successfully performed in pure water, leading to β-oxo esters like 1-phenyl-2-oxopropyl benzoate. mdpi.com The ability to perform some ruthenium-catalyzed syntheses under mild conditions without the need for special precautions against air or moisture further contributes to their green profile. doi.org

Targeted Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. The following sections detail the synthesis of specific derivatives.

The introduction of selenium into the this compound structure has been achieved through the synthesis of O-substituted 2-((2-oxopropyl)selanyl)-benzoate derivatives. A general synthetic approach involves the in-situ formation of an acetylated selenide intermediate from 2-(chloroseleno)-benzoyl chloride and acetone. This intermediate is then reacted with various alcohols to yield the desired selanyl-benzoate derivatives. nih.govtandfonline.com

The reaction conditions can be optimized to improve yields. For instance, the choice of base in the initial step is crucial, with triethylamine showing better results than sodium bicarbonate. tandfonline.com A series of phenyl β-carbonyl selenides with an o-ester functionality have been synthesized using this methodology with chiral and achiral alkyl groups. nih.gov

The reaction can be summarized as follows: 2-(chloroseleno)-benzoyl chloride + acetone + alcohol → O-substituted 2-((2-oxopropyl)selanyl)-benzoate

Some of the synthesized derivatives and their reported yields are presented in the table below.

| Derivative | Yield (%) | Reference |

| O-(propyl)-2-((2-oxopropyl)selanyl)benzoate | Good | researchgate.net |

| O-((1R,2S,5R)-(−)-2-isopropyl-5-methylcyclohexyl)-2-((2-oxopropyl)selanyl)benzoate | - | nih.gov |

| O-(methyl)-2-((2-oxopropyl)selanyl)benzoate | - | nih.gov |

| O-(2-pentyl)-2-((2-oxopropyl)selanyl)benzoate | - | nih.gov |

It has been noted that replacing an o-amide group with an o-ester group in these β-carbonyl selenides can influence their properties. nih.gov

The bulky and lipophilic adamantane (B196018) group has been incorporated into the this compound scaffold to create derivatives with unique structural features. A series of 2-(adamantan-1-yl)-2-oxoethyl benzoates have been synthesized by reacting 1-adamantyl bromomethyl ketone with various carboxylic acids. mdpi.comresearchgate.net This reaction is typically carried out in dimethylformamide (DMF) at room temperature using potassium carbonate as a base. mdpi.comresearchgate.net

The general reaction scheme is as follows: 1-adamantyl bromomethyl ketone + R-COOH → 2-(adamantan-1-yl)-2-oxoethyl R-carboxylate

This synthetic route has been successfully applied to a wide range of carboxylic acids, leading to a library of adamantane-substituted derivatives. The yields for several of these compounds are provided in the table below.

| Derivative | Yield (%) | Reference |

| 2-(Adamantan-1-yl)-2-oxoethyl benzoate | 80 | researchgate.net |

| 2-(Adamantan-1-yl)-2-oxoethyl 2-aminobenzoate (B8764639) | 76 | mdpi.com |

| 2-(Adamantan-1-yl)-2-oxoethyl 4-nitrobenzoate | 75 | researchgate.net |

The biphenyl (B1667301) moiety, a common structural motif in many biologically active molecules, has been introduced into the this compound framework. The synthesis of a series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates is achieved by reacting 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids. nih.govplos.org This reaction is performed at ambient temperature in dimethylformamide with potassium carbonate as the base. nih.govplos.org

The general synthesis is depicted below: 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one + R-COOH → 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl R-carboxylate

A variety of substituted benzoic acids have been used in this synthesis, providing a range of biphenyl-functionalized derivatives. The yields for some of these compounds are listed in the table.

| Derivative | Yield (%) | Reference |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoate | 73 | nih.govplos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 3-chlorobenzoate | 80 | nih.govplos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-chlorobenzoate | 84 | nih.govplos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 2,4-dichlorobenzoate | 79 | nih.govplos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-methoxybenzoate | 79 | plos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 2-nitrobenzoate | 80 | plos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 3-nitrobenzoate | 82 | plos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-nitrobenzoate | 75 | plos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 2-aminobenzoate | 73 | nih.govplos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 3-aminobenzoate | 78 | nih.govplos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 4-aminobenzoate (B8803810) | 83 | nih.govplos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl picolinate | 77 | nih.govplos.org |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl nicotinate | 72 | nih.gov |

The synthesis of aminobenzoate and hydroxybenzoate derivatives of this compound has been accomplished through various strategies. As mentioned in the previous sections, the reaction of 1-adamantyl bromomethyl ketone and 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one with aminobenzoic acids provides a direct route to 2-oxopropyl aminobenzoate derivatives. mdpi.comnih.govplos.org For instance, 2-(adamantan-1-yl)-2-oxoethyl 2-aminobenzoate was synthesized with a 76% yield. mdpi.com Similarly, 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 2-aminobenzoate, 3-aminobenzoate, and 4-aminobenzoate were obtained in good yields. nih.govplos.org

An alternative approach involves the preparation of a key intermediate, methyl 4-(3-chloro-2-oxopropyl)benzoate. nih.gov This intermediate can then be further functionalized to introduce the desired amino or other groups. The synthesis of this chloro-derivative starts from 4-methoxycarbonylphenyl acetic acid, which is converted to the corresponding acid chloride and then reacted with diazomethane, followed by treatment with hydrochloric acid. nih.gov

The synthesis of hydroxybenzoate derivatives has also been reported. For example, the condensation of enals with the dianion of ethyl acetoacetate (B1235776) provides a convenient route to 5-substituted-2-hydroxybenzoates. psu.edu

A study on the rearrangement of 2-oxopropyl 2-aminobenzoate in the presence of an ammonium (B1175870) source to form dihydroquinazolinone derivatives also highlights a potential reactive pathway for these compounds. arkat-usa.org

Novel Precursors and Synthetic Building Blocks in this compound Chemistry

The development of novel precursors and building blocks has been instrumental in advancing the synthesis of this compound derivatives.

Key precursors for the functionalized derivatives discussed above include:

2-(Chloroseleno)-benzoyl chloride : This is a crucial starting material for the synthesis of selenium-containing this compound derivatives. tandfonline.com

1-Adamantyl bromomethyl ketone : This building block is essential for introducing the adamantane moiety. mdpi.comresearchgate.net

1-([1,1'-Biphenyl]-4-yl)-2-bromoethan-1-one : This precursor is used to incorporate the biphenyl group into the this compound structure. nih.govplos.org

A notable advancement in this field is the development of a KI-catalyzed C–H functionalization of acetone. researchgate.net This method allows for the direct use of acetone as a C3 building block to synthesize 2-oxopropyl hetero-aromatic carboxylates. researchgate.net The reaction proceeds via a cascade mechanism involving α-H electrophilic substitution of acetone and nucleophilic substitution of iodoacetone, offering a more atom-economical and environmentally friendly approach. researchgate.net

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Studies of 2-Oxopropyl Benzoate (B1203000) Formation Pathways

The synthesis of 2-oxopropyl benzoate and its derivatives can be achieved through various reaction pathways. One common method involves the esterification of a carboxylic acid with a suitable halo-ketone. For instance, a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates has been synthesized by reacting 1-adamantyl bromomethyl ketone with different carboxylic acids. This reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide at room temperature. mdpi.com The formation of the ester is confirmed by the disappearance of the hydroxyl peak of the carboxylic acid in FTIR spectroscopy and the appearance of C-O stretching bands characteristic of the ester group. mdpi.com

Another approach to forming related structures involves multi-component reactions. For example, a one-pot, three-component reaction between 2-(2-oxopropyl)isoindoline-1,3-dione, an alkyl isocyanide, and an aromatic carboxylic acid in water at room temperature can produce 1-(alkylamino)-3-(1,3-dioxoisoindolin-2-yl)-2-methyl-1-oxopropan-2-yl benzoate derivatives. researchgate.netpnu.ac.ir The proposed mechanism for this type of reaction, specifically a Passerini-type three-component reaction, suggests that the initial step is the protonation of the ketone (like this compound) by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide to the activated ketone, forming a nitrilium intermediate. This intermediate is then attacked by the conjugate base of the acid to yield a 1:1:1 adduct, which subsequently undergoes a Mumm rearrangement to form the final propanamide product. bas.bg

Alkaline Hydrolysis Mechanisms of Substituted 2-Oxopropyl Benzoates

The alkaline hydrolysis of esters, including substituted 2-oxopropyl benzoates, generally follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org Under conditions where the hydroxide ion is in large excess, the reaction can be treated as pseudo-first-order. chemrxiv.orgupnjatim.ac.id The mechanism of hydrolysis is influenced by factors such as the structure of the ester and the reaction conditions.

The generally accepted mechanism for the alkaline hydrolysis of esters is the bimolecular base-catalyzed acyl-oxygen cleavage (BAC2) mechanism. researchgate.net This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. This intermediate then breaks down to form a carboxylate anion and an alcohol. researchgate.net

In certain substituted esters, a neighboring group can participate in the hydrolysis reaction, often leading to an enhanced reaction rate. This phenomenon, known as anchimeric assistance, involves the intramolecular attack of a nearby functional group, which displaces the leaving group to form a cyclic intermediate. mugberiagangadharmahavidyalaya.ac.in This intermediate is then hydrolyzed by the external nucleophile. mugberiagangadharmahavidyalaya.ac.in

For esters like methyl 2-(2-oxopropyl)benzoate, the keto-carbonyl group can act as a neighboring group. rsc.orgresearchgate.net The participation of the keto-carbonyl group in the alkaline hydrolysis of these esters has been demonstrated through the analysis of relative hydrolysis rates, activation parameters, and substituent effects. rsc.orgresearchgate.net This participation leads to the formation of a cyclic intermediate, which in this case would be a six-membered ring. researchgate.net However, studies have suggested that participation via six-membered ring intermediates may be less favorable than through five-membered rings in comparable systems. researchgate.netresearchgate.net The effectiveness of a neighboring group depends on its nucleophilicity and the steric favorability of forming the cyclic intermediate. mugberiagangadharmahavidyalaya.ac.in

The study of reaction kinetics provides valuable insights into reaction mechanisms. For the alkaline hydrolysis of esters, rate coefficients are determined by monitoring the change in concentration of the ester over time. chemrxiv.org When the reaction is treated as pseudo-first-order, the rate constant can be found from the slope of a plot of the natural logarithm of the concentration ratio against time. chemrxiv.org

Rate coefficients for the alkaline hydrolysis of several esters, including methyl 2-(2-oxopropyl)benzoate, have been measured in a 70% (v/v) dioxane-water mixture at various temperatures. rsc.org For the parent esters, measurements at different temperatures (e.g., 30.0 °C, 45.0 °C, and 60.0 °C) allow for the calculation of activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). rsc.orgresearchgate.net These parameters, along with the relative rates of hydrolysis, help in elucidating the reaction mechanism, including the presence of neighboring group participation. rsc.orgresearchgate.net

Below is a table summarizing kinetic data for the alkaline hydrolysis of related esters.

| Ester | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) |

| Methylparaben | 30 | (8.7 ± 0.3) × 10⁻⁴ |

| Ethylparaben | 30 | (4.2 ± 0.2) × 10⁻⁴ |

| Propylparaben | 30 | (3.0 ± 0.1) × 10⁻⁴ |

| Butylparaben (BP) | 20.86 ± 0.04 | (1.24 ± 0.03) × 10⁻⁴ |

| Butyl benzyl (B1604629) phthalate (B1215562) (BBzP) | 20.19 ± 0.04 | (5.95 ± 0.08) × 10⁻² |

| Dimethyl phthalate | 30.00 ± 0.05 | (6.9 ± 0.3) × 10⁻² |

| Diethyl phthalate | 30.00 ± 0.05 | (2.5 ± 0.2) × 10⁻² |

| Di-n-butyl phthalate | 30.00 ± 0.05 | (1.0 ± 0.05) × 10⁻² |

| This table is based on data from a study on the alkaline hydrolysis of synthetic organic esters and is provided for comparative purposes. chemrxiv.org |

Intramolecular Cyclization and Rearrangement Mechanisms involving the this compound Framework

The this compound framework can participate in intramolecular cyclization and rearrangement reactions. For instance, 2-(3-oxobutyl) benzoic acids can undergo intramolecular dehydrogenative cyclization to form dihydroisocoumarins and isocoumarins. mdpi.comsemanticscholar.org This type of reaction can be promoted by copper salts in the air and is thought to proceed through a free radical mechanism. mdpi.comsemanticscholar.org

A proposed mechanism involves the oxidation of Cu(I) to Cu(II), which then reacts with the benzoic acid derivative. semanticscholar.org Homolysis of the O-Cu bond forms a free radical intermediate, followed by a hydrogen transfer from the α-carbon of the carbonyl group to the oxygen free radical. semanticscholar.org This leads to a carbon radical intermediate that can then cyclize. semanticscholar.org

Rearrangements can also occur, such as the Mumm rearrangement observed in the three-component reaction involving this compound. bas.bgwikipedia.org This rearrangement involves the transfer of an acyl group from an oxygen atom to a nitrogen atom and is a key irreversible step that drives the reaction to completion. wikipedia.org

Detailed Mechanistic Pathways in Multi-component Reactions Utilizing this compound

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. bas.bgcaltech.edu this compound can serve as a key component in such reactions.

In one example of a three-component reaction, this compound reacts with an isocyanide and various aromatic acids in an aqueous medium. bas.bg The proposed mechanism for this isocyanide-based multicomponent reaction (IMCR) begins with the protonation of the carbonyl group of this compound by the acid. This activation facilitates the nucleophilic attack of the isocyanide, leading to a nitrilium intermediate. The conjugate base of the acid then adds to this intermediate, forming a 1:1:1 adduct. The reaction concludes with a Mumm rearrangement of this adduct to yield sterically congested propanamide derivatives. bas.bg

Another type of MCR is the Ugi reaction, which involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. wikipedia.org A plausible mechanism for the Ugi reaction starts with the formation of an imine from the amine and the carbonyl compound. wikipedia.org Proton exchange with the carboxylic acid activates the resulting iminium ion for nucleophilic addition of the isocyanide. A second nucleophilic addition by the carboxylate anion follows, and the sequence is completed by a Mumm rearrangement, which is irreversible and drives the reaction forward. wikipedia.org

Proton Transfer Dynamics in Catalytic Reactions of this compound

Proton transfer is a fundamental step in many catalytic reactions involving this compound. In the context of multi-component reactions, the initial step often involves the protonation of the carbonyl oxygen of this compound by an acid catalyst. bas.bg This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

In the mechanism of ester hydrolysis, proton transfer also plays a crucial role. During the breakdown of the tetrahedral intermediate, a proton is transferred from a water molecule or another proton donor to the leaving group, facilitating its departure. researchgate.net Theoretical studies on ester hydrolysis have highlighted the importance of water-assisted proton transfer, where a solvent water molecule participates in the proton transfer process, significantly lowering the energy barrier for the decomposition of the tetrahedral intermediate compared to a direct proton transfer. researchgate.net

Advanced Spectroscopic Characterization and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Oxopropyl Benzoate (B1203000) and Its Derivatives

NMR spectroscopy is a cornerstone for the characterization of 2-oxopropyl benzoate and related molecules. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides valuable information about the hydrogen atoms in a molecule. In derivatives of this compound, the chemical shifts (δ) of protons are influenced by their local electronic environment. For instance, in a related β-keto ester, the protons on the carbon adjacent to the carbonyl group are deshielded and typically resonate in the range of 2.0-2.2 ppm. orgchemboulder.com Protons on the carbon adjacent to the ester oxygen are found further downfield, around 3.7-4.1 ppm. orgchemboulder.com In one study of a substituted β-ketopropyl ester, a singlet corresponding to the methyl group protons directly attached to the carbonyl group (CH₃-C=O) was observed at approximately 2.1 ppm. pearson.com The analysis of coupling constants between neighboring protons helps to establish the connectivity within the molecule. For example, the interaction between protons on adjacent carbons in an ethyl group gives rise to a characteristic quartet and triplet pattern. pearson.com

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Environments Similar to this compound.

| Proton Environment | Typical Chemical Shift (ppm) |

|---|---|

| CH₃-C=O | ~2.1 pearson.com |

| -CH₂- (adjacent to C=O) | 2.0-2.2 orgchemboulder.com |

| -CH₂- (adjacent to ester oxygen) | 3.7-4.1 orgchemboulder.com |

| Aromatic Protons (benzoate) | 7.0-8.5 |

Note: These are general ranges and can be influenced by substituents and solvent.

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in determining the carbon framework of organic molecules. Each unique carbon atom in a molecule gives a distinct signal, allowing for the counting of non-equivalent carbons. savemyexams.comlibretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, providing clear separation of signals. oregonstate.edu

For compounds containing carbonyl groups, such as ketones and esters, the carbonyl carbons are highly deshielded and appear at the low-field end of the spectrum. libretexts.org The carbonyl carbon of a ketone typically resonates in the 190-220 ppm range, while the ester carbonyl carbon is found between 170-185 ppm. libretexts.orgnumberanalytics.com In a study of adamantane-based esters, the ketone carbonyl (C=O) appeared around 205-207 ppm, and the ester carbonyl (O-C=O) was observed near 164-167 ppm. researchgate.net Aromatic carbons generally appear in the 125-150 ppm region. libretexts.org The carbon of a methyl group attached to a carbonyl typically shows a signal around 20-30 ppm. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound and its Derivatives.

| Carbon Environment | Typical Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 190 - 220 libretexts.orgnumberanalytics.com |

| C=O (Ester) | 160 - 185 savemyexams.com |

| C in aromatic rings | 125 - 150 libretexts.org |

| -CH₂- (adjacent to ester oxygen) | 60 - 80 oregonstate.edu |

| -CH₂- (adjacent to ketone) | 40 - 55 oregonstate.edu |

| -CH₃ (adjacent to ketone) | 20 - 30 libretexts.org |

Note: These values are approximate and can vary based on the specific molecular structure and experimental conditions.

For selenylated analogs of this compound, Selenium-77 NMR (⁷⁷Se NMR) is a powerful tool for directly observing the selenium atom and its chemical environment. researchgate.net This technique is crucial for characterizing organoselenium compounds and understanding the nature of the carbon-selenium bond. researchgate.netumass.edu The chemical shifts in ⁷⁷Se NMR are sensitive to the oxidation state of selenium and the nature of the substituents attached to it. For instance, selenocyanates, selenides, and diselenides exhibit distinct chemical shift ranges. researchgate.net The synthesis of various organoselenium compounds has been monitored using ⁷⁷Se NMR to identify intermediates and final products. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton and carbon signals and confirming the complex structures of this compound derivatives. fiveable.meresearchgate.netbanglajol.info

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace out spin systems within the molecule. beilstein-journals.org

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. banglajol.info

These techniques have been successfully applied to elucidate the structures of complex natural products and synthetic molecules containing β-keto ester and related functionalities. banglajol.infomdpi.com

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analysis

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rockymountainlabs.com

The IR spectrum of a compound like this compound is dominated by strong absorptions from its two carbonyl groups (ketone and ester) and the C-O bonds of the ester.

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorptions in an IR spectrum. orgchemboulder.com Because this compound is a β-keto ester, it is expected to show two distinct C=O stretching bands. uobabylon.edu.iq

The ester carbonyl of a benzoate ester typically absorbs in the range of 1730-1715 cm⁻¹. orgchemboulder.comwpmucdn.com Conjugation with the benzene (B151609) ring lowers the frequency compared to a saturated aliphatic ester. libretexts.org

The ketone carbonyl in an aliphatic ketone generally appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org Therefore, β-keto esters often exhibit a doublet of strong bands around 1740 cm⁻¹ and 1720 cm⁻¹, corresponding to the ester and ketone carbonyl groups, respectively. uobabylon.edu.iq

The ester C-O stretching vibrations also produce strong and characteristic bands. Esters typically show two or more C-O stretching bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com For aromatic esters, a strong C-C-O stretching absorption is found between 1310-1250 cm⁻¹, and an O-C-C stretch is observed in the 1130-1100 cm⁻¹ range. spectroscopyonline.com

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretching | 1730 - 1715 orgchemboulder.comwpmucdn.com |

| Ketone C=O | Stretching | ~1715 libretexts.org |

| Ester C-O | Asymmetric Stretching | 1310 - 1250 spectroscopyonline.com |

| Ester C-O | Symmetric Stretching | 1130 - 1100 spectroscopyonline.com |

Note: These are general ranges and can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of this compound (chemical formula C₁₀H₁₀O₃) provides critical information about its molecular weight and structural composition through controlled fragmentation. rcsb.org The molecular ion (M⁺) peak for this compound is observed at a mass-to-charge ratio (m/z) of 178, corresponding to its molecular weight.

The fragmentation of the energetically unstable molecular ion occurs at the most labile bonds, primarily the ester linkage. chemguide.co.uk The electron ionization (EI) mass spectrum is characterized by several key fragment ions that are diagnostic for the compound's structure. The most prominent fragmentation pathways involve the cleavage of the C-O bond of the ester.

Two main cleavage patterns are typically observed:

Formation of the benzoyl cation and an acetonyl radical. The benzoyl cation (C₆H₅CO⁺) is a resonance-stabilized ion and gives a characteristic strong peak at m/z 105.

Formation of a benzoate radical and an acetonyl cation. The acetonyl (or oxopropyl) cation (CH₃COCH₂⁺) results in a peak at m/z 57.

Another significant fragment is the acetyl cation (CH₃CO⁺) at m/z 43, which arises from the cleavage of the C-C bond within the oxopropyl moiety. The analysis of mass spectra from analogous compounds, such as 2-propanone, 1-(acetyloxy)- (acetoxyacetone), further supports these fragmentation patterns. nist.govlibretexts.org

| m/z | Ion Structure | Designation |

|---|---|---|

| 178 | [C₆H₅COOCH₂COCH₃]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57 | [CH₃COCH₂]⁺ | Acetonyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Single-Crystal X-ray Diffraction for Three-Dimensional Structural Determination

While a specific crystal structure determination for this compound is not available in the referenced literature, a comprehensive analysis can be performed by examining its close structural analog, 2-oxo-2-phenylethyl benzoate . researchgate.netnih.gov This compound, which substitutes the methyl group of the oxopropyl moiety with a phenyl group, provides a robust model for understanding the crystallographic properties. The study of such analogs is a standard method for predicting the structural behavior of related molecules. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0299 (13) |

| b (Å) | 14.116 (2) |

| c (Å) | 9.6379 (14) |

| β (°) | 90.564 (3) |

| Volume (ų) | 1228.4 (3) |

| Z | 4 |

The supramolecular architecture of benzoate esters in the solid state is dictated by a network of non-covalent interactions. In the crystal structure of the analog 2-oxo-2-phenylethyl benzoate, the primary organizing forces are weak intermolecular C—H⋯O hydrogen bonds. researchgate.netnih.gov These interactions link molecules into centrosymmetric dimers, creating a graph-set motif designated as R²₂(10). researchgate.net This type of interaction is a common feature in the crystal packing of benzoate esters and related compounds. scirp.orgcore.ac.ukresearchgate.net

The carbonyl oxygen of the benzoate group frequently acts as a hydrogen bond acceptor. core.ac.uk In the case of 2-oxo-2-phenylethyl benzoate, a hydrogen atom from the methylene (B1212753) bridge (C8—H8B) interacts with a carbonyl oxygen (O3) of an adjacent molecule to form the dimer. researchgate.netnih.gov While significant π-π stacking is not the dominant interaction in this specific analog, it is a prevalent feature in other substituted benzoates, where it contributes to the stability of the crystal lattice by linking molecules in a head-to-tail fashion. mdpi.com The nature and presence of these interactions are highly dependent on the substituents present on the aromatic rings. mdpi.comiucr.org

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C8—H8B⋯O3ⁱ | 0.97 | 2.57 | 3.454 (2) | 152 |

Symmetry code: (i) −x+1, −y, −z+1

The three-dimensional shape of this compound is characterized by significant rotational freedom around its single bonds, leading to specific conformational preferences in the solid state. Analysis of the 2-oxo-2-phenylethyl benzoate structure shows that the molecule is not planar; the two terminal phenyl rings are twisted with respect to each other, forming a dihedral angle of 86.09 (9)°. researchgate.netnih.gov

More specific insights into the conformation of the core structure come from studies on 2-(adamantan-1-yl)-2-oxoethyl benzoates, which are derivatives of this compound. mdpi.comresearchgate.net These studies reveal that the central ester bridge tends to adopt a synclinal conformation. mdpi.comresearchgate.net This is defined by the torsion angle τ2 (C11—C12—O1—C13), which consistently falls in the range of 70° to 86°. mdpi.com This contrasts with a periplanar conformation where the torsion angle would be closer to 0° or 180°.

Another critical conformational parameter is the torsion angle τ3 (O1—C13—C14—C15), which describes the twist between the carboxylate group and the benzoate ring. mdpi.com This angle is highly sensitive to the substitution pattern on the ring, ranging from nearly planar (1.25°) to significantly twisted (39.08°), and can also adopt an anti-planar conformation (close to 180°). mdpi.comresearchgate.net

| Torsion Angle | Description | Observed Conformation | Typical Range (°) |

|---|---|---|---|

| τ2 (C—CH₂—O—C=O) | Conformation of ester bridge | Synclinal | ~70 to ~86 |

| τ3 (O—C—C_aryl—C_aryl) | Twist of benzoate ring | Variable (Planar or Twisted) | ~1 to ~39 or ~126 to ~180 |

The introduction of substituents to the basic this compound framework has a profound impact on its crystal packing, stability, and molecular arrangement. mdpi.commdpi.com The properties can be finely tuned by selecting appropriate substituents. mdpi.com

Substitution on the Oxopropyl Moiety: Replacing the terminal methyl group with a bulkier group like adamantane (B196018) significantly alters the crystal packing. mdpi.comresearchgate.net The adamantyl moiety leads to a looser-packed crystal system compared to derivatives with a phenyl group (phenacyl benzoates). mdpi.com The steric bulk of the adamantane group also restricts conformational freedom, forcing the ester bridge into a synclinal conformation. mdpi.comresearchgate.net

Substitution on the Benzoate Ring: Substituents on the benzoate ring primarily influence conformational planarity and intermolecular interactions.

Steric Effects: An ortho-substituent, such as a chloro or methoxy (B1213986) group, creates steric repulsion with the adjacent carbonyl oxygen of the ester. mdpi.com This forces the benzoate ring to twist out of the plane of the carboxylate group, leading to larger τ3 torsion angles. mdpi.com

Electronic and Hydrogen Bonding Effects: The electronic nature of substituents can dictate conformational preferences. nih.govnih.gov For instance, an ortho-amino group can form a strong intramolecular N—H⋯O hydrogen bond with the carbonyl oxygen, which counteracts steric repulsion and promotes planarity of the benzoate group. mdpi.com In contrast, strongly electron-withdrawing groups can induce specific puckering in adjacent rings through hyperconjugative effects. nih.govnih.gov

Intermolecular Interactions: Halogen substituents can introduce new types of interactions, such as C—H⋯Cl or C—H⋯Br hydrogen bonds, which compete with C—H⋯O interactions and π-π stacking to create different supramolecular assemblies. iucr.orgresearchgate.net The interplay between these weak forces ultimately determines the final crystal structure and its stability. beilstein-journals.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 2-oxopropyl benzoate (B1203000). numberanalytics.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of a wide range of molecular properties. rsc.org

DFT calculations are instrumental in predicting and interpreting the spectroscopic features of molecules. For benzoate derivatives, theoretical methods such as B3LYP with basis sets like 6-31++G(d,p) have been successfully employed to calculate vibrational frequencies. researchgate.net These theoretical predictions aid in the assignment of experimental FT-IR spectra. For instance, in a study on 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate, the calculated vibrational wavenumbers showed good agreement with the experimental data, validating the computational model. researchgate.net This approach can be applied to 2-oxopropyl benzoate to assign its characteristic vibrational modes, such as the carbonyl stretches of the ketone and ester groups, and the aromatic C-H and C=C stretching vibrations.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths in UV-Vis spectroscopy. nih.gov This allows for a theoretical prediction of the electronic spectrum, helping to understand the electronic transitions occurring within the molecule, such as π-π* transitions within the benzoate ring.

Table 1: Predicted Spectroscopic Parameters for a Representative Benzoate Derivative (Note: This data is for a related compound, 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate, and is illustrative of the parameters that can be obtained for this compound using DFT.)

| Parameter | Computational Method | Predicted Value | Experimental Correlation |

| C=O Stretch (ester) | B3LYP/6-31++G(d,p) | ~1720-1740 cm⁻¹ | FT-IR |

| C=O Stretch (ketone) | B3LYP/6-31++G(d,p) | ~1700-1720 cm⁻¹ | FT-IR |

| Aromatic C=C Stretch | B3LYP/6-31++G(d,p) | ~1450-1600 cm⁻¹ | FT-IR |

| Electronic Transition (λmax) | TD-DFT/CAM-B3LYP | ~250-300 nm | UV-Vis |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. numberanalytics.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ku.edu

For related benzoate derivatives, DFT calculations have been used to determine the energies of these orbitals. For example, calculations on 2-benzamido-3-methoxy-3-oxopropyl benzoate with a B3LYP functional showed HOMO energies in the range of -6.9 to -7.2 eV and LUMO energies from -1.5 to -1.8 eV. The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the carbonyl groups and the aromatic system, indicating that these are the likely sites for nucleophilic and electrophilic attack, respectively.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). ijarset.com These parameters provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile in chemical reactions.

Table 2: Calculated Reactivity Descriptors for a Representative Aromatic Ester (Note: The values presented are typical for similar aromatic compounds and illustrate the insights gained from HOMO-LUMO analysis.)

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

| HOMO Energy (E_HOMO) | - | -6.9 to -7.2 | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | -1.5 to -1.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 4.5 to 5.5 | Chemical reactivity and stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~4.3 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~2.7 | Resistance to change in electron distribution |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and flexibility of a molecule over time by solving Newton's equations of motion for the atoms. researchgate.net This method provides insights into the dynamic nature of molecules, which is often crucial for understanding their function, particularly in biological contexts. mdpi.com

Quantum Chemical Calculations for Reaction Pathway and Transition State Analysis

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. unica.it

For instance, the reaction of this compound with N-isocyaniminotriphenylphosphorane in the presence of aromatic carboxylic acids to form 1,3,4-oxadiazole (B1194373) derivatives has been reported. researchgate.net Quantum chemical calculations could be used to model the step-by-step mechanism of this transformation, identifying the key intermediates and transition states. In related systems, DFT calculations have been used to determine energy barriers for reactions, such as the C-C bond cleavage in α-hydroxyketones, with calculated barriers in the range of 17-23 kcal/mol. mdpi.com These calculations can help to rationalize why certain reaction pathways are favored over others.

Molecular Docking Studies for Ligand-Target Interaction Prediction in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). youtube.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. researchgate.net

Although specific molecular docking studies featuring this compound are not prominent in the literature, the methodology has been applied to structurally similar benzoate derivatives. For example, biphenyl (B1667301) ester derivatives have been docked into the active site of tyrosinase to understand their inhibitory activity. plos.org Similarly, other small molecules are docked into the active sites of enzymes like cyclooxygenase-2 (COX-2) to predict their binding affinity and mode of interaction. researchgate.net

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. The docking algorithm would then explore different orientations and conformations of the ligand, scoring them based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) and electrostatic complementarity. The results would provide a predicted binding energy and a visual representation of the interactions with key amino acid residues in the receptor's active site. This information can guide the design of more potent and selective inhibitors.

Identification of Binding Sites and Interaction Modes

While direct molecular docking studies on this compound are not extensively documented, analysis of structurally similar compounds, such as phenacyl benzoate derivatives and other β-ketones, allows for the inference of potential binding behaviors. Molecular docking simulations are instrumental in identifying putative binding sites on protein targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex.

For analogous compounds, studies have revealed that the binding is often characterized by a combination of hydrogen bonding and hydrophobic interactions. For instance, in a study on biphenyl ester derivatives as tyrosinase inhibitors, computational molecular docking revealed that the primary binding site was at the entrance to the active site, rather than the inner copper-binding site which acted as a secondary binding location. nih.govplos.org This suggests that for this compound, both the keto and ester functionalities could play a crucial role in forming hydrogen bonds with amino acid residues like tyrosine, serine, and arginine within a binding pocket. researchgate.net

The phenyl ring of the benzoate moiety and the propyl chain are likely to engage in hydrophobic and van der Waals interactions with nonpolar residues of a target protein. The conformational flexibility of the oxopropyl chain would allow the molecule to adopt a favorable geometry within the binding site to maximize these interactions. In studies of other phenacyl benzoates, the torsion angle between the two carbonyl groups often adopts a synclinal conformation, influencing how the molecule fits into a binding site. researchgate.net

In the case of β-diketone-containing compounds, the keto-enol tautomerism is a key consideration. The enol form can establish strong intramolecular hydrogen bonds, which in turn affects its intermolecular interaction potential. mdpi.comnih.govacs.org For this compound, the presence of the ketone group suggests that interactions with metal ions within an active site could also be a possibility, a common feature for this class of compounds.

The following table summarizes typical interactions observed for analogous compounds, which are predictive of the potential interaction modes of this compound.

| Interaction Type | Potential Interacting Groups on this compound | Likely Interacting Amino Acid Residues |

| Hydrogen Bonding | Carbonyl oxygen (ketone and ester) | Tyrosine, Serine, Arginine, Glycine |

| Hydrophobic Interactions | Phenyl ring, Propyl chain | Alanine, Valine, Leucine, Isoleucine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Metal Coordination | Ketone oxygen | Metal ions (e.g., Cu²⁺, Zn²⁺) in metalloenzymes |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR models for antibacterial acetophenone (B1666503) derivatives have highlighted the importance of spatial, electronic, and topological descriptors in influencing their activity. researchgate.net Descriptors such as shadow indices, which relate to the molecule's shape, and those related to the distribution of charge and hydrophobicity have been shown to correlate with antibacterial efficacy. researchgate.net For instance, a positive correlation with descriptors related to hydrophobicity suggests that more lipophilic molecules may exhibit enhanced activity, likely due to better penetration of bacterial cell membranes. researchgate.net

A typical QSAR model can be represented by a linear equation, such as:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c₀ is a constant, and c₁, c₂, ..., cₙ are the coefficients for the molecular descriptors D₁, D₂, ..., Dₙ.

The table below presents hypothetical descriptors that would be relevant for developing a QSAR model for this compound, based on findings for similar compounds.

| Descriptor Type | Specific Descriptor Example | Potential Impact on Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target. |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Spatial | Shadow Indices (e.g., SC-3_P) | Correlates with molecular shape and steric effects. researchgate.net |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates hydrophobicity and membrane permeability. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

By developing and validating such QSAR models, it becomes possible to predict the biological activity of new derivatives of this compound before their synthesis, thereby streamlining the drug discovery process. These models can guide the modification of the lead compound to enhance its desired biological effects and improve its pharmacokinetic profile. nih.gov

Biological Activities and Biochemical Mechanisms of Action

Antimicrobial Properties and Associated Molecular Mechanisms

Benzoic acid and its esters are widely recognized for their antimicrobial properties, which are primarily dependent on the pH of the environment. The antimicrobial efficacy of these compounds is generally attributed to the undissociated, lipophilic form of the acid, which can readily pass through microbial cell membranes. taylorfrancis.comresearchgate.net

The primary mechanism of antibacterial action for benzoic acid involves the diffusion of the undissociated acid across the bacterial cell membrane. nih.gov Once inside the cell, where the pH is near neutral, the acid dissociates, releasing protons (H+) into the cytoplasm. researchgate.net This process leads to intracellular acidification, which disrupts metabolic functions and inhibits cell growth. researchgate.net The accumulation of protons creates energetic stress as the cell expends ATP to pump them out, leading to a depletion of cellular energy.

The structure of the ester group and substitutions on the benzene (B151609) ring can significantly influence antibacterial activity. For instance, studies on benzyl (B1604629) and benzoyl benzoic acid derivatives have shown that the presence of electron-withdrawing substituents can significantly improve activity against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. nih.gov Benzyl benzoate (B1203000) has demonstrated moderate antibacterial activity against several pathogenic bacteria. ugm.ac.idresearchgate.net

| Compound | Bacterial Strain | Activity (MIC µg/mL) | Inhibitory Zone (mm) |

|---|---|---|---|

| Benzyl benzoate | B. cereus | 50 | 5.9 |

| Benzyl benzoate | E. coli | 100-500 | 5.2-7.0 |

| Benzyl benzoate | S. aureus | 100-500 | 6.1-9.1 |

| Benzyl benzoate | E. aerogenes | 500 | 8.9 |

| 2-Hydroxybenzoic acid | E. coli O157 | 1000 | N/A |

Data sourced from studies on various benzoate derivatives. nih.govugm.ac.id

Beyond the disruption of pH homeostasis, benzoates can directly inhibit key microbial enzymes. A well-documented example is the antifungal action of benzoate against yeast, where it inhibits the glycolytic pathway. nih.gov Studies have shown that benzoate causes an accumulation of hexose (B10828440) monophosphates and a decrease in intermediates downstream of phosphofructokinase, indicating this enzyme as a primary target. nih.gov This inhibition of glycolysis leads to a significant drop in intracellular ATP levels, ultimately restricting microbial growth. nih.gov This enzymatic inhibition is also pH-dependent, being more pronounced in acidic conditions which favor the accumulation of the undissociated acid within the cell.

Anti-inflammatory Effects and Elucidation of Inflammatory Pathways Modulation

Research into sodium benzoate has revealed significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. In cellular models involving microglia and astrocytes, sodium benzoate has been shown to suppress the production of pro-inflammatory molecules. nih.govnih.govjohnshopkins.edu

The mechanism involves the inhibition of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a critical transcription factor that governs the expression of many inflammatory genes. nih.govnih.gov By inhibiting NF-κB activation, sodium benzoate effectively downregulates the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.govnih.govjohnshopkins.edu

Further investigation suggests that this anti-inflammatory effect is linked to the mevalonate (B85504) pathway. Sodium benzoate's ability to inhibit NF-κB was reversed by intermediates of this pathway, such as mevalonate and farnesyl pyrophosphate, but not by its end products like cholesterol. nih.gov This indicates that the depletion of these intermediates is crucial for the anti-inflammatory action. The mechanism also involves the suppression of p21ras activation, a protein whose function is dependent on farnesylation, an intermediate step in the mevalonate pathway. nih.govjohnshopkins.edu

Antioxidant Activity and Free Radical Scavenging Capabilities

Benzoic acid derivatives, particularly those with hydroxyl substitutions on the aromatic ring (hydroxybenzoic acids), are known to possess antioxidant properties and the ability to scavenge free radicals. researchgate.netsemanticscholar.org The antioxidant capacity is highly dependent on the number and position of these hydroxyl groups.

The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, which stabilizes the radical and terminates the oxidative chain reaction. acs.org The resulting phenoxyl radical is relatively stable due to resonance delocalization across the aromatic ring.

Structure-activity relationship studies have demonstrated several key principles:

Hydroxyl Position: The presence of hydroxyl groups in the ortho and para positions relative to the carboxylate group generally confers the best antioxidant properties against radicals like the superoxide (B77818) radical. researchgate.netsemanticscholar.org

Number of Hydroxyl Groups: Increasing the number of hydroxyl groups can enhance antioxidant activity. For example, dihydroxy and trihydroxybenzoic acids are often more potent scavengers than monohydroxybenzoic acids. semanticscholar.orgacs.org

Esterification: Modification of the carboxyl group, such as through esterification, can influence antioxidant activity. Studies have shown that derivatives with a blocked carboxyl group can retain or even enhance activity compared to those with a blocked hydroxyl group. semanticscholar.org

Methoxy (B1213986) Groups: The addition of methoxy groups alongside a hydroxyl group can also increase antioxidant activity by further stabilizing the resulting phenoxyl radical. acs.org

| Compound | Substitution Pattern | Relative Antioxidant Capacity (vs. Trolox) |

|---|---|---|

| Syringic acid | p-hydroxy, dimethoxy | 1.3 |

| Protocatechuic acid | dihydroxy | 0.79 |

| Vanillic acid | p-hydroxy, methoxy | Hardly effective |

| p-Hydroxybenzoic acid | p-hydroxy | Hardly effective |

Data adapted from a comparative study on the capacity to quench peroxyl radicals. acs.org

Anticancer and Cytotoxic Properties against Malignant Cell Lines

Certain benzoate compounds have demonstrated cytotoxic effects against various cancer cell lines. ekb.egnih.gov The mechanisms underlying this activity are multifaceted and can involve the induction of cell cycle arrest and apoptosis.

Studies on potassium benzoate have shown potent cytotoxicity against liver cancer (HepG2) cells. ekb.egekb.eg The compound was found to induce cell cycle arrest at the G2/M phase. ekb.egekb.eg This arrest was associated with significant changes in the expression of key regulatory genes:

Upregulation of tumor suppressor p53 and pro-apoptotic Bax. ekb.egekb.eg

Downregulation of anti-apoptotic Bcl-2, as well as cell cycle progression genes Cyclin B1 and CDK1. ekb.eg

This genetic modulation shifts the balance towards apoptosis, leading to programmed cell death in the cancer cells. The IC50 values indicated that malignant cells were significantly more sensitive to potassium benzoate than non-tumorigenic cells. ekb.eg Other research has focused on designing benzoic acid esters that selectively target tumor cell mitochondria, leading to a decrease in cellular ATP levels and triggering apoptosis in human colorectal cancer cell lines. nih.gov

| Cell Line | Cell Type | IC50 Value (µg/mL) |

|---|---|---|

| HepG2 | Human Liver Cancer | 72.50 |

| THLE2 | Non-tumorigenic Human Liver | 645.7 |

Data from a study investigating the cytotoxic effects of potassium benzoate. ekb.eg

Enzyme Inhibition Studies and Characterization of Inhibitory Mechanisms

In addition to the microbial enzymes mentioned previously, benzoic acid and its derivatives are known to inhibit a range of other enzymes, suggesting broad biological regulatory potential.

Tyrosinase Inhibition: Benzoic acid acts as a competitive inhibitor of the cresolase reaction and an uncompetitive or competitive inhibitor of the catecholase reaction of tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. tandfonline.comnih.govresearchgate.net The inhibitory potential is highly structure-dependent, with certain nitro- and bromo-substituted derivatives showing exceptionally high potency. tandfonline.comresearchgate.net

α-Amylase Inhibition: Various hydroxybenzoic acid derivatives have been shown to inhibit α-amylase, a key enzyme in carbohydrate digestion. nih.gov The structure-activity relationship is complex, but the presence of a hydroxyl group at the 2-position on the benzene ring appears to have a strong positive effect on inhibitory activity. nih.gov

Bacterial RNA Polymerase Inhibition: A series of benzyl and benzoyl benzoic acid derivatives have been developed as inhibitors of the interaction between bacterial RNA polymerase and its sigma factor, a novel target for antimicrobials. nih.gov

Butyrylcholinesterase (BChE) and Dehydrogenases: In contrast, studies on common food preservatives like sodium benzoate showed that it had no significant inhibitory effect on enzymes like butyrylcholinesterase (BChE), lactate (B86563) dehydrogenase (LDH), and alcohol dehydrogenase (ADH) at concentrations below their acceptable daily intake. nih.gov

These studies highlight that the benzoate structure can serve as a scaffold for developing specific enzyme inhibitors, where the nature and position of substituents on the aromatic ring dictate the potency and selectivity of the inhibition.

Interaction with Specific Protein Receptors and Enzymes

Benzoic acid and its derivatives are recognized for their ability to interact with enzymes. The primary mechanism of action for benzoate-type compounds as tyrosinase inhibitors involves a copper-chelating mechanism. mdpi.com This interaction occurs between the non-ionized form of the inhibitor and the copper ions located in the active site of the tyrosinase enzyme. mdpi.com Molecular docking studies of benzoic acid derivatives with tyrosinase have helped to elucidate these interactions, suggesting that hydrogen bonds may form between the inhibitor and amino acid residues, such as Tyr98, within the enzyme's active site. nih.gov This binding can stabilize the enzyme in a conformation that prevents its normal catalytic activity. nih.gov

Investigation of Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, responsible for catalyzing the hydroxylation of monophenols to o-diphenols and their subsequent oxidation to o-quinones. nih.govnih.gov The inhibition of this enzyme is a major area of research. Benzoate derivatives have demonstrated the ability to inhibit tyrosinase, although the potency can vary widely. mdpi.comnih.gov The inhibitory mechanism is often characterized as competitive, where the inhibitor vies with the substrate for binding to the enzyme's active site. mdpi.com Kinetic studies are used to determine the nature of this inhibition and the inhibitor's potency, often expressed as an IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov For instance, various synthesized benzoic acid derivatives have shown inhibitory potential against tyrosinase, with some compounds exhibiting significantly higher potency than the standard inhibitor, kojic acid. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive 2-Oxopropyl Benzoate Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nbinno.com For derivatives of this compound, SAR studies focus on how modifications to the ester group and the aromatic ring affect their inhibitory potency against enzymes like tyrosinase. nbinno.com

Influence of Ester Substituents on Biological Potency

The ester portion of the molecule is a critical determinant of its metabolic stability and, consequently, its biological activity. The nature of the alcohol group in the ester can influence the rate of hydrolysis by plasma enzymes. semanticscholar.org Studies on various benzoate esters have shown differences in metabolic stability based on the structure of the ester group. For example, research comparing the plasma hydrolysis of different esters indicates that both the size and structure of the alkyl or aryl group attached to the carboxylate can affect the compound's half-life. semanticscholar.org While specific data for the 2-oxopropyl group is not detailed, general principles suggest that its structure would influence both the compound's interaction with the target enzyme and its susceptibility to metabolic breakdown by esterases. semanticscholar.org

Impact of Aromatic and Aliphatic Substitutions on Bioactivity Profile

Modifications to the aromatic (phenyl) ring of benzoate derivatives play a significant role in their bioactivity. SAR studies have revealed that the position, number, and type of substituents are strongly linked to tyrosinase inhibitory efficacy. mdpi.com

Key findings from studies on various benzoate and related aromatic derivatives include:

Hydroxyl Groups : The presence and position of hydroxyl (-OH) groups are often crucial. Compounds featuring a resorcinol (B1680541) (1,3-dihydroxybenzene) or catechol (1,2-dihydroxybenzene) structure frequently exhibit potent tyrosinase inhibition. mdpi.comnih.gov The 2,4-dihydroxyl substitution pattern on the phenyl ring has been shown to be particularly important for high inhibitory activity. mdpi.com

Electron-donating vs. Electron-withdrawing Groups : The electronic properties of substituents can alter the binding affinity of the molecule to the enzyme. For example, replacing hydroxyl groups with methoxy (-OCH3) groups, which are less effective hydrogen bond donors, can significantly reduce or eliminate tyrosinase inhibitory activity. nih.gov Conversely, the introduction of electron-withdrawing groups like halogens can sometimes enhance potency. nbinno.com

Steric Factors : The size and position of substituents (steric effects) can influence how the inhibitor fits into the enzyme's active site. nbinno.com

The following table summarizes the tyrosinase inhibitory activity of selected benzoic acid derivatives, illustrating the impact of different substitutions.

| Compound | Substituent on Benzoic Acid | IC50 (μM) | Reference Standard (IC50 μM) |

| Derivative 7 (an amide) | 3,5-dinitro | 1.09 | Kojic Acid (16.67) |

| L-mimosine | - | 3.68 | - |

| 2,4,2′,4′,6′-pentahydroxychalcone | - | - | 5-fold stronger than 2,4,2′,4′-tetrahydroxychalcone |

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 2,4-dihydroxy (on phenyl ring) | 0.2 | Kojic Acid (11) |

This table is generated from available data on benzoic acid derivatives and related compounds to illustrate SAR principles. mdpi.comnih.govmdpi.comresearchgate.net

Hydrolysis and Metabolic Fate in Biological Systems and Metabolite Identification

As an ester, this compound is expected to undergo hydrolysis in biological systems, a reaction catalyzed by carboxylesterase (CES) enzymes found in plasma and tissues like the liver. semanticscholar.org This enzymatic cleavage would break the ester bond, yielding benzoic acid and 1-hydroxy-2-propanone as the primary metabolites.

Studies on the metabolic stability of various benzoate esters in rat plasma and liver microsomes confirm that hydrolysis is a key metabolic pathway. semanticscholar.org The rate of this hydrolysis can be influenced by the structure of the ester. For instance, methyl benzoate was found to be more stable (longer half-life) than ethyl benzoate in rat plasma. semanticscholar.org The presence of aromatic rings with higher electron density can also increase stability against plasma hydrolysis. semanticscholar.org Inhibition of carboxylesterases with agents like bis(p-nitrophenyl)phosphate has been shown to strongly reduce the metabolism of benzoate esters, confirming the central role of these enzymes in their breakdown. semanticscholar.org

The following table shows the metabolic half-life of simple benzoate esters in different biological matrices.

| Compound | Biological Matrix | Half-life (t1/2) in minutes |

| Methyl benzoate | Rat Plasma | 36 |

| Ethyl benzoate | Rat Plasma | 25 |

| Phenyl benzoate | Rat Plasma | 7 |

| Methyl benzoate | Rat Liver Microsomes | 15 |

| Ethyl benzoate | Rat Liver Microsomes | 12 |

Data adapted from a study on the hydrolytic stability of homologous esters. semanticscholar.org

Degradation Pathways and Environmental Fate Studies

Aerobic Degradation Mechanisms of Benzoate (B1203000) and Related Esters

In the presence of oxygen, microorganisms employ a variety of enzymatic strategies to break down the stable aromatic ring of benzoate and its derivatives. csic.esresearchgate.net This process typically involves the initial activation of the molecule, followed by ring cleavage and subsequent metabolism of the resulting aliphatic intermediates.

Dioxygenation and Monooxygenation Pathways for Aromatic Ring Cleavage

A primary mechanism in the aerobic degradation of aromatic compounds is the introduction of hydroxyl groups onto the aromatic ring, a reaction catalyzed by oxygenase enzymes. annualreviews.orgasm.org This hydroxylation destabilizes the ring, preparing it for cleavage.

Dioxygenation: Aromatic ring dioxygenases incorporate both atoms of molecular oxygen (O2) to form cis-diols. annualreviews.org For instance, the benzoate 1,2-dioxygenase system oxidizes benzoate to 1-carboxy-1,2-cis-dihydroxycyclohexa-3,5-diene. researchgate.netacs.org This step is a key feature of many bacterial degradation pathways for aromatic hydrocarbons. annualreviews.org

Monooxygenation: Monooxygenases, on the other hand, incorporate one atom of molecular oxygen into the substrate, with the other being reduced to water. annualreviews.org In some bacterial and many fungal pathways, benzoate is first hydroxylated to form intermediates like 4-hydroxybenzoate, which is then further metabolized. asm.orgnih.gov

Recent studies on Rieske dioxygenases, a class of enzymes crucial for these transformations, suggest a complex mechanism for oxygen activation. One hypothesis proposes the formation of an Fe(III)-superoxo species after oxygen binds to the enzyme's non-heme iron center. acs.org This reactive species then attacks the aromatic substrate. acs.org

Ortho-Cleavage and Meta-Cleavage Pathways in Microbial Degradation

Following the initial hydroxylation, the dihydroxylated intermediate, typically catechol or protocatechuate, undergoes ring fission. asm.org This cleavage is catalyzed by dioxygenases and can proceed via two main routes: ortho-cleavage or meta-cleavage. researchgate.netnih.gov

Ortho-Cleavage (Intradiol Fission): In this pathway, the aromatic ring is cleaved between the two hydroxyl groups. asm.orgfrontiersin.org For example, catechol 1,2-dioxygenase cleaves catechol to produce cis,cis-muconic acid. frontiersin.orgcapes.gov.br This is a common route in the degradation of benzoate. capes.gov.br

Meta-Cleavage (Extradiol Fission): This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups. frontiersin.org Catechol 2,3-dioxygenase, for instance, converts catechol into 2-hydroxymuconic semialdehyde. capes.gov.br

Some bacteria, like Pseudomonas putida, have been shown to utilize both ortho- and meta-cleavage pathways, particularly at high benzoate concentrations. researchgate.netnih.govcapes.gov.br The induction of the meta-pathway may be a response to the accumulation of catechol, an intermediate in benzoate degradation. capes.gov.br

Table 1: Comparison of Ortho- and Meta-Cleavage Pathways

| Feature | Ortho-Cleavage | Meta-Cleavage |

|---|---|---|

| Cleavage Site | Between the two hydroxyl groups | Adjacent to one of the hydroxyl groups |

| Key Enzyme Example | Catechol 1,2-dioxygenase | Catechol 2,3-dioxygenase |

| Initial Product from Catechol | cis,cis-Muconic acid | 2-Hydroxymuconic semialdehyde |

| Typical Substrate Concentration | Lower concentrations | Can be induced at higher concentrations |

Role of Oxygenases in Substrate Activation

Oxygenases are central to the aerobic degradation of aromatic compounds, as they initiate the attack on the stable aromatic ring. researchgate.netannualreviews.org These enzymes often work as part of multi-component systems. researchgate.netacs.org

For example, the benzoate 1,2-dioxygenase system in Pseudomonas putida consists of a reductase component and an oxygenase component. researchgate.netacs.org The reductase transfers electrons from NADH to the oxygenase, which then catalyzes the dihydroxylation of benzoate. researchgate.netacs.org